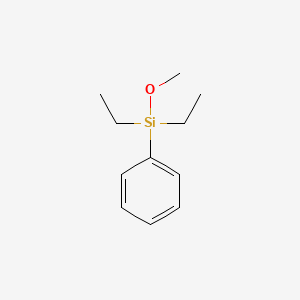

Diethyl(methoxy)phenylsilane

Description

Structure

3D Structure

Properties

CAS No. |

112123-26-9 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

diethyl-methoxy-phenylsilane |

InChI |

InChI=1S/C11H18OSi/c1-4-13(5-2,12-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |

InChI Key |

YXHZNYWZNKAGDV-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diethyl Methoxy Phenylsilane Derivatives

Hydrolysis and Condensation Reactions of Alkoxysilanes

The fundamental reaction pathway for organoalkoxysilanes involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) intermediates, which subsequently undergo condensation to form stable siloxane (Si-O-Si) networks. researchgate.net

The reaction is generally considered a catalytic process, as the non-catalytic reaction is typically very slow. nih.gov Many studies report the hydrolysis as being first or pseudo-first order with respect to the alkoxysilane concentration. nih.gov The rate of hydrolysis is significantly affected by the nature of both the organic substituent and the alkoxy group attached to the silicon atom.

Key factors influencing hydrolysis rates include:

Steric Hindrance : Larger organic groups on the silicon atom generally slow down the rate of hydrolysis. nih.gov The phenyl group in Diethyl(methoxy)phenylsilane is known to be unfavorable for hydrolysis compared to smaller groups like vinyl. researchgate.net

Leaving Group : The nature of the alkoxy group is critical. Methoxy (B1213986) groups tend to hydrolyze approximately 6 to 10 times faster than ethoxy groups due to their smaller size and better leaving group ability. shinetsusilicone-global.comgelest.com

The table below presents hydrolysis rate constants for several organoalkoxysilanes, illustrating the impact of molecular structure and reaction conditions.

| Silane (B1218182) Compound | Catalyst/Medium | Rate Constant (k) | Activation Energy (Ea) |

| Phenyltrimethoxysilane (B147435) (PTMS) | KCO₃ / THF | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | Not specified |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | Not specified | 57.61 kJ mol⁻¹ |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | Not specified | 97.84 kJ mol⁻¹ |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 3.06 M⁻¹ min⁻¹ (at 20°C) | 11-16 kcal mol⁻¹ |

| Tetraethoxysilane (TEOS) | Alkaline (NH₃) | 0.002-0.5 M⁻¹ h⁻¹ | 6 kcal mol⁻¹ |

This table compiles data from various studies on related organoalkoxysilanes to illustrate general kinetic trends. nih.gov

The rate of hydrolysis for organoalkoxysilanes is highly dependent on the pH of the reaction medium. The reaction is slowest at a neutral pH of approximately 7. cfmats.comresearchgate.net Both acidic and basic conditions have a pronounced catalytic effect, accelerating the reaction significantly. gelest.comcfmats.com

Acid Catalysis : Under acidic conditions (typically pH 3-5 for non-amino silanes), the reaction mechanism involves the rapid protonation of the oxygen atom in the alkoxy group. gelest.comcfmats.com This makes the alkoxy group a better leaving group (an alcohol), facilitating nucleophilic attack by water on the silicon atom. The hydrolysis rate in acidic media is generally faster than in basic media. gelest.com For silanes with multiple alkoxy groups, the final group can be very difficult to hydrolyze in an acidic medium due to proton blocking. nih.gov

Base Catalysis : In alkaline media, the mechanism proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This forms a pentacoordinate silicon intermediate, which then expels an alkoxide ion. This Sₙ2-Si mechanism is also influenced by steric and inductive factors. nih.gov Aminosilanes are often hydrolyzed without pH adjustment, as their aqueous solutions are inherently alkaline. cfmats.com

The choice of catalyst can also direct the reaction. Besides simple acids and bases, organometallic compounds such as organotins are used to control hydrolysis and subsequent condensation rates. nih.gov

| Condition | General Effect on Hydrolysis Rate | Mechanistic Feature |

| Acidic (pH < 7) | Strong catalytic acceleration | Protonation of the alkoxy group enhances its leaving group ability. gelest.com |

| Neutral (pH ≈ 7) | Very slow rate | Minimal catalytic activity. cfmats.comresearchgate.net |

| Basic (pH > 7) | Strong catalytic acceleration | Nucleophilic attack by OH⁻ on the silicon atom. nih.gov |

The hydrolysis of an organoalkoxysilane is not an isolated event but the first step in a sequence leading to polymerization. The initial hydrolysis of a molecule like this compound yields a reactive silanol (a compound with a Si-OH group) and releases the corresponding alcohol (methanol in this case). researchgate.net

Equation 1: Hydrolysis Et₂(Ph)Si-OCH₃ + H₂O ⇌ Et₂(Ph)Si-OH + CH₃OH

These silanol intermediates are generally unstable and readily participate in condensation reactions. researchgate.netshinetsusilicone-global.com Condensation can occur between two silanols or between a silanol and an unhydrolyzed alkoxysilane molecule. These reactions result in the formation of a stable siloxane (Si-O-Si) bond and the elimination of a molecule of water or alcohol, respectively. researchgate.net

Equation 2: Condensation Reactions

Et₂(Ph)Si-OH + HO-Si(Ph)Et₂ → Et₂(Ph)Si-O-Si(Ph)Et₂ + H₂O (Water-producing)

Et₂(Ph)Si-OH + CH₃O-Si(Ph)Et₂ → Et₂(Ph)Si-O-Si(Ph)Et₂ + CH₃OH (Alcohol-producing)

Through these sequential hydrolysis and condensation steps, a mixture of linear oligomers, cyclic species, and eventually a cross-linked polysiloxane network is formed. researchgate.nethanrimwon.com The relative rates of hydrolysis and condensation, which can be controlled by factors like pH and catalyst choice, determine the final structure of the resulting material. hanrimwon.com

Influence of pH and Catalysts on Hydrolysis Rates [5, 16, 20, 2nd search result 5]

Silylation Reactions

Silylation is a versatile chemical reaction involving the transfer of a silyl (B83357) group, such as the diethylphenylsilyl group from a this compound derivative, to an organic molecule. This process is widely used for protecting functional groups, modifying reactivity, and synthesizing complex molecules. thieme-connect.comsmolecule.com

The mechanism of silyl transfer depends on the nature of the silane precursor and the organic substrate.

Alcohols : The silylation of alcohols to form silyl ethers can be achieved by reacting the alcohol with the alkoxysilane. This reaction is often catalyzed. In some systems, the alcohol itself can function as a ligand to promote the formation of reactive metal hydride intermediates from hydrosilanes, which then facilitate the silylation. acs.org

Carboxylic Acids : Carboxylic acids react with alkoxysilanes or hydrosilanes to form silyl ester intermediates. thieme-connect.com This reaction activates the carboxyl group for further transformations. For instance, methyltrimethoxysilane (B3422404) has been used to activate cinnamic acid, generating a reactive silyl ester in situ that readily reacts with an amine to form an amide. beilstein-journals.org The use of organosilicon reagents is advantageous due to their availability and the formation of environmentally benign byproducts like silica (B1680970). thieme-connect.com

Amines : Silylation of amines is also a common transformation. In some cases, enzymatic catalysts can be employed to achieve high enantioselectivity. For example, the enzymatic hydrolysis of a silylated amide has been used to produce optically active aminosilanes. d-nb.info The reaction of an amine with a pre-formed silyl ester intermediate is a key step in silane-mediated amide bond formation. thieme-connect.com

Silyl esters are highly valuable reactive intermediates in organic synthesis. thieme-connect.com They are typically formed in situ from a carboxylic acid and a suitable organosilicon reagent, such as an alkoxysilane. thieme-connect.combeilstein-journals.org The lability of the alkoxy group on the silane facilitates the formation of the silyl ester. thieme-connect.com

Once formed, the silyl ester serves as an activated form of the carboxylic acid. The silicon atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the basis for modern amide and ester synthesis methods that avoid harsh reagents.

A prominent application is in direct amidation reactions. The general mechanism involves:

Activation : The carboxylic acid reacts with the alkoxysilane to form a silyl ester intermediate.

Acylation : An amine nucleophile attacks the activated carbonyl carbon of the silyl ester.

Product Formation : This leads to the formation of the desired amide bond and a silanol or siloxane byproduct. thieme-connect.com

This strategy provides a mild and efficient alternative to traditional coupling reagents for creating amide bonds, with the significant advantage that the only byproduct is a simple, easily removable siloxane. thieme-connect.com

Role of Silyl Esters as Reactive Intermediates [2, 5, 2nd search result 2]

Hydrosilylation Reactions with Hydrosilane Analogues (e.g., Dimethylphenylsilane (B1631080), Phenylsilane)

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. wikipedia.org Analogues of this compound, such as Dimethylphenylsilane and Phenylsilane (B129415), are frequently employed in these reactions to introduce silyl groups into organic molecules.

Metal-Catalyzed Hydrosilylation Mechanisms (e.g., Chalk-Harrod Mechanism)

The most widely accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, originally proposed for platinum catalysts. mdpi.comwikipedia.orgacs.org This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center, forming a metal-hydride and a metal-silyl bond. mdpi.comacs.org

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal center.

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step is typically regioselective, following an anti-Markovnikov pattern for terminal alkenes. wikipedia.org

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to form the alkylsilane product and regenerate the active catalyst. mdpi.com

A modified Chalk-Harrod mechanism has also been proposed to account for the formation of certain products, such as vinylsilanes. acs.orgresearchgate.net In this variation, the alkene inserts into the metal-silyl bond instead of the metal-hydride bond, followed by C-H reductive elimination. acs.orgresearchgate.net The operative mechanism can depend on the specific catalyst, silane, and substrate used. shokubai.orgims.ac.jpmdpi.com Theoretical studies have shown that for Pt(PH₃)₂-catalyzed hydrosilylation of ethylene (B1197577), the Chalk-Harrod mechanism is energetically more favorable due to a high activation barrier for ethylene insertion into the Pt-Si bond in the modified mechanism. acs.orgacs.org

Enantioselective Hydrosilylation of Prochiral Substrates

The hydrosilylation of prochiral substrates, such as ketones and alkenes, using a chiral catalyst can lead to the formation of chiral organosilicon compounds with high enantioselectivity. acs.orgacs.orgresearchgate.net Analogues like Dimethylphenylsilane and Phenylsilane are valuable reagents in this context. acs.orgresearchgate.net

For example, the asymmetric hydrosilylation of prochiral ketones with diphenylsilane (B1312307), catalyzed by rhodium complexes with chiral ligands, has been extensively studied. acs.org The choice of silane is critical; for instance, in some systems, diphenylsilane and (1-naphthyl)phenylsilane gave excellent results, while phenylsilane and methylphenylsilane (B1236316) were less effective. acs.org Rhenium(V)-oxo complexes have also been developed as catalysts for the enantioselective hydrosilylation of prochiral ketones, with dimethylphenylsilane being identified as an optimal stoichiometric reducing agent in certain cases. nih.gov

In the realm of alkenes, rhodium-catalyzed enantioselective hydrosilylation of unactivated alkenes has been achieved with high regio- and enantioselectivity using a chiral ferrocene-based phosphine-oxazoline ligand. rsc.orgchemrxiv.org A visible-light-induced enantioselective hydrosilylation of α,β-unsaturated amides has also been developed using a chiral Zinc(II) complex and dimethylphenylsilane. wiley.com

Table 2: Enantioselective Hydrosilylation of Prochiral Substrates with Phenylsilane Analogues

| Substrate | Hydrosilane | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Aryl Ketones | Diphenylsilane | [Rh(cod)Cl]₂ / Chiral Thiazolidine | Chiral Alcohols | High | acs.org |

| Prochiral Ketones | Diphenylsilane | Ir catalyst / Chiral Oxazolylferrocene-phosphine | Chiral Alcohols | Excellent | acs.org |

| α,β-Unsaturated Amides | Dimethylphenylsilane | Chiral Zn(II) complex / Photocatalyst | Chiral Organosilanes | Up to 97% | wiley.com |

| Unactivated Alkenes | Dihydrosilanes | Rhodium / Chiral Phosphine-Oxazoline | Si-stereogenic Monohydrosilanes | High | rsc.orgchemrxiv.org |

| 1,3-Dienes | H₂SiPhMe | Co(acac)₂ / (R)-difluorphos | Chiral Allylsilanes | 92- >99% | dokumen.pub |

Regio- and Chemoselectivity in Hydrosilylation Processes

Controlling the regioselectivity (where the silyl group adds) and chemoselectivity (which functional group reacts) is paramount in hydrosilylation. The choice of catalyst, ligand, and silane all play crucial roles. rsc.orgnih.govcolab.ws

In the hydrosilylation of unsymmetrical alkynes, the regioselectivity can be controlled to favor either the α- or β-addition product. rsc.orgnih.gov For instance, cobalt-catalyzed hydrosilylation of terminal alkynes with phenylsilane can be directed to selectively form either the (E)-β-styrylsilane or the α-vinylsilane by simply changing the ligand from a phosphine (B1218219) to a bipyridine. rsc.org Samarium(II) complexes have also been used to catalyze the hydrosilylation of internal alkynes with phenylmethylsilane, with the regioselectivity being influenced by the substituents on the alkyne. researchgate.net

Chemoselectivity is important when multiple reactive sites are present in a molecule. For example, in the cobalt-catalyzed hydrosilylation of conjugated enynes, the reaction can be directed to selectively hydrosilylate the alkyne over the alkene. rsc.org Similarly, in the hydrosilylation of dienes, selective 1,2- or 1,4-addition can be achieved. The hydrosilylation of allenes can also be controlled to afford linear (Z)-allylic silanes with high regio- and stereoselectivity using a cobalt catalyst. rsc.org

Table 3: Regio- and Chemoselectivity in Hydrosilylation with Phenylsilanes

| Substrate | Hydrosilane | Catalyst | Major Product | Selectivity | Reference |

| Phenylacetylene | Phenylsilane | Co(OAc)₂ / dppb | (E)-β-Styrylsilane | 1/49 α/β | rsc.org |

| Phenylacetylene | Phenylsilane | Co(OAc)₂ / bipyridine | α-Phenylvinylsilane | 25/1 α/β | rsc.org |

| Terminal Alkynes | Phenylsilane | Cobalt(II) complex | α-Vinylsilanes | High | nih.govresearchgate.net |

| Internal Alkynes | Phenylmethylsilane | Samarium(II) complex | Regioisomeric vinylsilanes | Dependent on alkyne substituents | researchgate.net |

| Conjugated Dienes | Various | Platinum complexes | 1,2-addition products | Selective | |

| Allenes | Phenylsilane | Cobalt(I) complex | (Z)-Allylic silanes | High | rsc.org |

Other Key Transformations

Oxidation Pathways of Organosilanes under Various Conditions

The oxidation of arylsilanes can be achieved under various conditions. For instance, the oxidation of (4-methoxyphenyl)silane has been observed in reactions involving iridium complexes, leading to the formation of oxidative addition products. rsc.orgresearchgate.net Electrochemical measurements have been used to study the oxidation potential of poly(methylphenylsilanes), providing information about their valence band edges. acs.org

Furthermore, methods for the direct silylation of aromatic compounds followed by oxidation provide a route to hydroxylated aromatics. google.comgoogle.comgoogleapis.com For example, diethylphenylsilane can be used to silylate aromatic heterocycles, and the resulting silylated product can then be oxidized to the corresponding hydroxylated compound. google.com

Reductive Functionalization and Reduction of Various Functional Groups

Organohydrosilanes are effective reducing agents for a wide range of functional groups. The reactivity and selectivity can often be tuned by the choice of catalyst and reaction conditions. Phenylsilanes, as representative organohydrosilanes, have been extensively studied in these transformations.

Nitro Compounds: The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis. While various methods exist, the use of phenylsilane offers a mild and chemoselective alternative. nih.gov In systems catalyzed by a simple, bench-stable [Fe(salen)₂]-μ-oxo precatalyst, changing the reductant from the highly active pinacol (B44631) borane (B79455) (HBpin) to phenylsilane (PhSiH₃) allows for the chemoselective reduction of a nitro group while leaving a carbonyl group, such as an aldehyde, intact. nih.govacs.orgcam.ac.ukacs.org The reaction with phenylsilane typically requires heating, for instance at 50 °C for 16 hours, to achieve the desired transformation. nih.govacs.orgacs.org Mechanistic studies suggest the involvement of a nitroso intermediate and the generation of an iron hydride as the key catalytic species. nih.govcam.ac.uk Organophosphorus catalysts have also been developed for the reductive functionalization of nitro compounds using hydrosilanes as the terminal reductants, proceeding through a P(III)/P(V)=O redox cycle. mit.edu

Table 1: Iron-Catalyzed Chemoselective Reduction of 4-Nitrobenzaldehyde

| Reductant | Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| HBpin (5 equiv) | [Fe(salen)₂]-μ-oxo (1 mol%) | Acetonitrile, RT, 10 min | Reduction of both nitro and aldehyde groups | nih.gov |

| PhSiH₃ (2 equiv) | [Fe(salen)₂]-μ-oxo (1 mol%) | Acetonitrile, 50 °C, 16 h | Chemoselective reduction of nitro group; aldehyde remains intact | nih.govacs.org |

Ketones: Phenylsilane is a suitable reductant for the direct reductive amination of ketones and aldehydes, a process catalyzed by dibutyltin (B87310) dichloride. organic-chemistry.org This method works well with anilines and dialkylamines, providing a streamlined approach to amine synthesis with high tolerance for other functional groups. organic-chemistry.org Furthermore, in the field of asymmetric synthesis, phenylsilane and diphenylsilane are commonly employed in the metal-catalyzed hydrosilylation of ketones to produce chiral secondary alcohols. gelest.comacs.org Various rhodium and titanium catalyst systems have been developed to achieve high yields and enantioselectivities for aryl alkyl ketones. acs.org For example, a titanocene (B72419) precatalyst can be activated by phenylsilane, and the addition of methanol (B129727) can increase the reaction rate and enantioselectivity. acs.org

Amides: The reductive functionalization of amides into highly functionalized amines is a powerful synthetic tool. nih.govfrontiersin.org While direct reduction is challenging, catalytic systems have been developed to facilitate this transformation. Iridium catalysts, such as Vaska's complex (IrCl(CO)(PPh₃)₂) and [Ir(COE)₂Cl]₂, are effective for the hydrosilylation of tertiary and secondary amides, respectively, using organosilanes like tetramethyldisiloxane (TMDS) or diethylsilane. nih.govfrontiersin.org The process is believed to proceed through an N,O-silylacetal intermediate, which can be trapped by nucleophiles after activation. nih.govfrontiersin.org In some studies comparing various silanes for the reduction of tertiary amides, TMDS has been shown to give superior results to phenylsilane. acs.org A molybdenum-based system using Mo(CO)₆ and TMDS has also been reported for the mild reduction of tertiary amides to enamines, which can then undergo further functionalization. nih.gov

Carbon Dioxide (CO₂): The utilization of CO₂ as a C1 building block is a key goal in green chemistry. nih.gov A metal-free, amide-promoted protocol has been developed for the reductive functionalization of CO₂ with secondary amines and phenylsilane to produce methylamines. researchgate.net In this system, an amide solvent like N,N-dimethylformamide (DMF) acts as a promoter, enabling the six-electron reduction of CO₂. researchgate.net The reaction proceeds under atmospheric pressure of CO₂ at 80 °C, selectively yielding the methylated amine over the formylated intermediate. researchgate.net Density functional theory (DFT) calculations suggest the mechanism involves three successive reductions of CO₂ by the hydrosilane to form a triformyloxysilane species, which then acts as the methylating agent. rsc.org

Table 2: DMF-Promoted Reductive Functionalization of CO₂ with N-Methylaniline

| Substrate | Reductant | Promoter/Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-methylaniline | Phenylsilane (4 equiv) | DMF | 60 | 12 | N-methylformanilide | 68 | researchgate.net |

| N-methylaniline | Phenylsilane (4 equiv) | DMF | 60 | 12 | N,N-dimethylaniline | 26 | researchgate.net |

| N-methylaniline | Phenylsilane (4 equiv) | DMF | 80 | 12 | N,N-dimethylaniline | 98 | researchgate.net |

Disproportionation Reactions of Organohydrosilanes

A characteristic reaction of organohydrosilanes containing at least one hydro-substituent is disproportionation, or ligand redistribution, at the silicon center. researchgate.net This process is often observed as an unexpected side reaction, particularly in the presence of base catalysts. researchgate.net The redistribution of aryl, alkoxy, and hydrogen ligands can lead to the formation of a mixture of silane derivatives, including gaseous hydrosilanes that may be flammable and pyrophoric. researchgate.net For instance, the reaction of an (alkoxy)hydrosilane in the presence of an organometallic base can produce a mixture of mixed-ligand silanes, tetra(alkoxy)silanes, and even involve aryl group scrambling. researchgate.net The tendency for disproportionation is a critical factor affecting the chemical stability and purity of organohydrosilane reagents. zmsilane.com Controlling reaction conditions such as temperature and minimizing reaction time can help to suppress this undesired pathway. researchgate.net It has also been shown that the ligand-redistribution reaction can be inhibited by the addition of common electrophiles or certain transition metal precatalysts. researchgate.net

Ring Contraction Reactions Involving Phenylsilanes

Phenylsilane derivatives can participate in unusual ring contraction reactions under specific conditions. In a notable example, the reaction of dimethoxymethylphenylsilane, a compound structurally similar to this compound, with lithium metal in the presence of excess chlorotrimethylsilane (B32843) led to an unexpected ring contraction. acs.orgacs.orgfigshare.com While the expected Birch-type reduction product was formed, diastereomeric isomers of a five-membered silicon-carbon heterocycle (a silolane derivative) were also isolated in significant yields. acs.orgacs.orgfigshare.com This transformation represents the first reported synthesis of a five-membered silicon–carbon heterocycle via an intramolecular ring contraction pathway from a six-membered ring precursor. acs.org

Table 3: Unexpected Ring Contraction of Dimethoxymethylphenylsilane

| Reactant | Reagents | Solvent | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethoxymethylphenylsilane | Li, excess Me₃SiCl | THF | RT, 24 h | Dimethoxymethyl(Ttc)silane (Expected Product) | 45 | acs.orgacs.org |

| Silolane Isomer 2a (Ring Contraction) | 20 | acs.orgacs.org | ||||

| Silolane Isomer 2b (Ring Contraction) | 8 | acs.orgacs.org |

*Ttc = 3,4,5,6-tetrakis(trimethylsilyl)cyclohexen-1-yl

In a different type of transformation, phenylsilane has been used as a terminal reductant in an iridium-catalyzed deoxygenative ring contraction of N─O containing heterocycles, such as 1,2-oxazines. nottingham.ac.uk This reaction provides a novel route to highly functionalized and substituted nitrogen heterocycles like 3-pyrrolines and pyrrolidines. nottingham.ac.uk

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical and sustainable method for forming new chemical bonds, as the only byproduct is typically molecular hydrogen (H₂). sioc-journal.cnrsc.org This strategy avoids the need for pre-functionalized starting materials. sioc-journal.cn Organohydrosilanes are excellent substrates for CDC reactions, particularly for the formation of Si-N bonds.

The N-H/H-Si cross-dehydrogenative coupling of amines with hydrosilanes like phenylsilane and diphenylsilane provides a direct route to silazanes. researchgate.net This transformation can be catalyzed by various systems, including alkali-metal hexamethyldisilazides ([MN(SiMe₃)₂]) and transition metal complexes. researchgate.net For instance, potassium hexamethyldisilazide ([KN(SiMe₃)₂]) effectively catalyzes the reaction between phenylsilane and various amines at ambient conditions. researchgate.net Iridium complexes stabilized by specific ligands have also been reported as highly active catalysts for the CDC of secondary amines with hydrosilanes under mild conditions. acs.org These reactions are valuable for synthesizing silylamines, which are important intermediates and building blocks in materials science and organic synthesis. researchgate.net

Spectroscopic and Analytical Characterization Methodologies in Research on Diethyl Methoxy Phenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of Diethyl(methoxy)phenylsilane. By examining the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation and Purity Assessment

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are routinely employed to confirm the structure and assess the purity of this compound and its derivatives.

¹H NMR provides information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the different types of protons and their neighboring atoms. For instance, the protons of the ethyl groups and the methoxy (B1213986) group on the silicon atom, as well as the protons on the phenyl ring, will each have characteristic signals in the ¹H NMR spectrum.

¹³C NMR offers insights into the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the ethyl, methoxy, and phenyl carbons attached to the silicon atom.

²⁹Si NMR is particularly valuable for organosilicon compounds as it directly probes the silicon nucleus. The chemical shift of the ²⁹Si signal is highly sensitive to the substituents attached to the silicon atom, providing direct evidence for the structure and purity of this compound. In studies involving reactions of silanes, ²⁹Si NMR is used to track the conversion of starting materials to products. figshare.com

The following table summarizes typical NMR data for related organosilane compounds, illustrating the type of information obtained from these techniques.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 7.57-7.63 (m, 2H), 7.36-7.43 (m, 3H) | Multiplet | Phenyl group protons |

| 0.98 (m, 6H) | Multiplet | -CH₃ of ethyl groups | |

| 0.84 (m, 4H) | Multiplet | -CH₂- of ethyl groups | |

| ¹³C | 139.2, 133.1, 129.6, 127.9 | - | Phenyl group carbons |

| 6.5 | - | -CH₂- of ethyl groups | |

| 7.3 | - | -CH₃ of ethyl groups | |

| ²⁹Si | Varies with substituents | - | Silicon atom |

Note: The data in this table is representative of diethylphenylsilanol and is provided for illustrative purposes. Actual chemical shifts for this compound may vary.

Mechanistic Studies using Deuterium (B1214612) Labeling and Kinetic Isotope Effects

To unravel the intricate details of reaction mechanisms involving this compound, researchers often turn to isotopic labeling studies. nih.govmpg.de Replacing a hydrogen atom with its heavier isotope, deuterium (D), can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE). unam.mxwikipedia.org

By strategically placing deuterium labels on the silane (B1218182) or other reactants, chemists can determine which bonds are broken or formed in the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the transition state. wikipedia.orgnih.gov Secondary KIEs, which are typically smaller, arise from isotopic substitution at positions not directly involved in bond breaking. wikipedia.org

For example, in a hydrosilylation reaction, if the Si-H bond is breaking in the slowest step, replacing the hydrogen with deuterium (Si-D) will result in a significantly slower reaction rate, indicating a primary KIE. unam.mx The magnitude of the KIE provides valuable clues about the geometry of the transition state. wikipedia.org NMR spectroscopy is a key tool for analyzing the products of these reactions to determine the position and extent of deuterium incorporation. nih.govnih.gov

In Situ NMR Monitoring of Reaction Progress

In situ NMR spectroscopy allows for the real-time observation of chemical reactions as they occur within the NMR tube. nih.gov This powerful technique provides a continuous view of the reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics. acs.org

By acquiring NMR spectra at regular intervals, researchers can monitor the disappearance of starting materials, such as this compound, and the appearance of products over time. rsc.org This data can be used to construct reaction profiles, which plot the concentration of each species as a function of time. From these profiles, reaction rates and orders can be determined, providing a deeper understanding of the reaction mechanism. nih.gov For instance, the formation and subsequent consumption of a short-lived intermediate can be directly observed, offering crucial evidence for a proposed reaction pathway. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wjgnet.com This makes it an ideal tool for analyzing complex reaction mixtures containing this compound and its various products. nih.govrsc.org

In a GC-MS analysis, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase. wjgnet.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. libretexts.org The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component. researchgate.net

The mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. libretexts.org For this compound, characteristic fragments would arise from the cleavage of the Si-C, Si-O, and C-C bonds. researchgate.net For example, the loss of a methyl group (-CH₃), an ethyl group (-CH₂CH₃), or a methoxy group (-OCH₃) would produce distinct peaks in the mass spectrum. mdpi.com By comparing the retention times and mass spectra to known standards or library data, the individual components of the reaction mixture can be identified and quantified. wjgnet.comrsc.org

The following table shows representative mass spectrometry data for a related compound, methoxy(dimethyl)phenylsilane, illustrating the types of fragments that can be observed. nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 151 | 99.99 | [M - CH₃]⁺ |

| 121 | 37.66 | [M - CH₃ - OCH₃]⁺ ? |

| 43 | 23.52 | [Si(CH₃)]⁺ ? |

| 152 | 14.18 | [M]⁺ |

| 58 | 12.79 | [Si(CH₃)₂]⁺ ? |

Note: This data is for methoxy(dimethyl)phenylsilane and is provided for illustrative purposes. Fragmentation patterns for this compound will differ. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different types of chemical bonds vibrate at specific frequencies, and these vibrations correspond to characteristic absorption bands in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal structure data for this compound derivatives are not abundant in the public domain, the technique has been widely applied to analogous organosilicon compounds, providing invaluable insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions. rsc.orgwiley.comethz.chd-nb.info

The process involves irradiating a single crystal of a this compound derivative with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. This technique has been instrumental in confirming the stereochemistry of chiral silanes and understanding the influence of various substituents on the silicon center's coordination geometry. rsc.orgethz.ch For instance, studies on related silyl (B83357) ethers have successfully elucidated their molecular structures, revealing key parameters like Si-O and Si-C bond lengths and Si-O-Si bond angles in disiloxanes. wiley.comresearchgate.net

In research on related compounds, such as diarylprolinol silyl ethers, X-ray crystallography has been used to characterize reactive intermediates and iminium salts, providing a solid basis for understanding reaction mechanisms. ethz.ch Similarly, the structures of functionalized disiloxanes have been elucidated, showing how different functional groups attached to the silicon atom affect the structural parameters of the siloxane bond in the crystalline state. wiley.comresearchgate.net The analysis of lithium silylamides has revealed complex dimeric structures with hetero-adamantane cores, showcasing the technique's power in characterizing organometallic derivatives. d-nb.info

The data obtained from X-ray diffraction analysis are typically presented in a standardized format, including crystallographic parameters that define the unit cell and the quality of the structural solution.

Table 1: Representative Crystallographic Data for an Analogous Organosilicon Derivative This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment for a representative functionalized disiloxane, as specific data for this compound derivatives are not readily available. researchgate.net

| Parameter | Value |

| Chemical Formula | C₃₇H₃₉NOSi₂ |

| Formula Weight | 570.0 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 15.789 |

| α (°) | 95.12 |

| β (°) | 101.34 |

| γ (°) | 112.56 |

| Volume (ų) | 1598.7 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.185 |

| R-factor (%) | 4.5 |

| Data Source | wiley.comresearchgate.net |

Other Advanced Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Beyond structural elucidation, a range of other advanced analytical techniques is crucial for the comprehensive characterization of organosilanes like this compound, particularly when they are used to modify surfaces or when their elemental composition needs to be quantified at trace levels.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org For organosilanes, XPS is particularly valuable for characterizing the formation and stability of self-assembled monolayers (SAMs) on various substrates. acs.orgubc.ca The technique involves irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

In the context of this compound or similar compounds, XPS can confirm the successful grafting of the silane onto a surface by detecting the presence of silicon (Si), carbon (C), and oxygen (O) in the expected ratios. researchgate.neteuropa.eu High-resolution scans of the Si 2p, C 1s, and O 1s core levels can provide information about the chemical bonding environment. For example, the Si 2p peak can distinguish between silicon in the silane molecule and silicon in a silicon dioxide substrate, and can also indicate the formation of Si-O-Si siloxane bonds upon polymerization. nih.govnih.gov XPS is also used to assess the stability of organosilane coatings and to study their degradation mechanisms when exposed to different environments or radiation. nih.govresearchgate.net

Table 2: Typical Binding Energies in XPS Analysis of Organosilane-Treated Surfaces This table provides representative binding energy ranges for key elements found in organosilane layers on a silicon-based substrate.

| Element/Orbital | Typical Binding Energy (eV) | Chemical State Information |

| Si 2p | ~99 - 104 | Distinguishes Si-C/Si-H (~99-101 eV), Si-O-C (~102 eV), and SiO₂ (~103-104 eV) |

| C 1s | ~284 - 289 | Identifies C-C/C-H (~285 eV), C-O/C-Si (~286 eV), and C=O (~288 eV) |

| O 1s | ~531 - 534 | Differentiates Si-O-Si/SiO₂ (~532-533 eV) from C-O (~533-534 eV) |

| Data Source | acs.orgubc.caresearchgate.net |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for elemental analysis, capable of detecting metals and several non-metals at concentrations as low as parts per trillion. nih.gov In the analysis of materials involving this compound, ICP-MS would be the method of choice for accurately quantifying the total silicon content.

The sample is typically introduced as a liquid aerosol into a high-temperature argon plasma (the ICP), which atomizes and ionizes the sample. nih.gov The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective elemental detection.

A significant challenge in the ICP-MS analysis of silicon is the potential for polyatomic interferences (e.g., ¹⁴N₂⁺ on ²⁸Si⁺) and the volatility of certain silicon species, especially during sample preparation. mdpi.com For instance, digesting samples containing silicates or organosilanes in hydrofluoric acid (HF) can lead to the formation of volatile hexafluorosilicic acid (H₂SiF₆), which can result in significant silicon loss if the sample is heated. mdpi.com Therefore, developing a robust sample preparation protocol, such as a two-step digestion process or using an HF-inert sample introduction system, is critical for accurate quantification. mdpi.com Despite these challenges, ICP-MS is an indispensable tool for trace elemental analysis in environmental, biological, and material science studies involving organosilicon compounds. nih.govmdpi.com

Advanced Applications and Future Research Directions Involving Diethyl Methoxy Phenylsilane

Diethyl(methoxy)phenylsilane as a Reagent in Specialized Organic Synthesis

Organosilanes, including those with mixed alkyl, aryl, and alkoxy substituents like this compound, are valuable reagents in modern organic synthesis. The specific groups attached to the silicon atom modulate its reactivity, allowing for tailored applications in reductions, cross-coupling reactions, and as derivatizing agents.

Role as a Reducing Agent in Organic Transformations

Organohydrosilanes are effective reducing agents, serving as hydride donors in a variety of chemical transformations. msu.edu Their reactivity can be tuned by altering the electronic and steric environment of the silicon center. While simple phenylsilanes like PhSiH₃ are widely used, the introduction of alkoxy groups can modify this reactivity. msu.eduhengdasilane.com

The reducing power of these silanes is often harnessed in conjunction with a catalyst. For instance, studies on the asymmetric reduction of ketones catalyzed by human carbonic anhydrase II have utilized phenylsilane (B129415), methyl phenylsilane, and dimethyl phenylsilane as hydride donors to achieve high yields and enantioselectivities. nih.gov In such reactions, the silane (B1218182) reacts with a zinc hydroxide (B78521) species within the enzyme to form a reactive zinc hydride intermediate. nih.gov The choice of silane can significantly impact reaction outcomes. Research on manganese-catalyzed hydrofunctionalization of alkenes demonstrated that replacing phenylsilane (PhSiH₃) with isopropoxy(phenyl)silane (B13348908) improved reactivity, suggesting that alkoxyphenylsilanes can be advantageous in certain catalytic reductions. acs.org The presence of the methoxy (B1213986) group in this compound would similarly influence its properties as a hydride donor, potentially offering a unique reactivity profile compared to trialkyl or simple phenylsilanes. organic-chemistry.org The reaction conditions, particularly the presence of base catalysts, must be controlled, as they can induce disproportionation reactions of organohydrosilanes, leading to mixtures of products like diphenylsilane (B1312307) and pyrophoric silane gas (SiH₄). researchgate.net

| Silane Reagent | Transformation | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Phenylsilane | Reduction of 4-acetylpyridine | Human Carbonic Anhydrase II (hCAII) | Achieved 99% yield and 98% e.e. | nih.gov |

| Methyl phenylsilane | Reduction of 4-acetylpyridine | Human Carbonic Anhydrase II (hCAII) | Achieved 78% yield with 98% e.e., indicating influence of methyl group on rate. | nih.gov |

| Isopropoxy(phenyl)silane | Hydrosilylation of alkenes | Manganese complex [Mn(dpm)3] | Improved reactivity compared to phenylsilane in the catalytic system. | acs.org |

| Phenylsilane | Disproportionation | Base catalysts (e.g., alkoxides) | Undergoes disproportionation to Ph₂SiH₂, Ph₃SiH, and SiH₄. | researchgate.net |

Application as a Cross-Coupling Reagent for Carbon-Carbon Bond Formation

Alkoxy-substituted organosilanes are key partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, for the formation of carbon-carbon bonds. oup.com These reactions typically involve the coupling of an organosilane with an organic halide or triflate. The presence of an alkoxy group on the silicon atom is often crucial for facilitating the transmetalation step in the catalytic cycle, which can be activated by a fluoride (B91410) source or other additives.

For example, trimethoxy(phenyl)silane and triethoxy(phenyl)silane are effective reagents for the synthesis of biaryl compounds when coupled with aryl chlorides, bromides, or mesylates. mdpi.comthieme-connect.com In one study, the Hiyama coupling of a methoxy-substituted aryl mesylate with triethoxy(phenyl)silane proceeded in 97% yield using a palladium acetate (B1210297) catalyst. mdpi.com Similarly, methoxy(dimethyl)(phenyl)silane has been successfully employed in Mizoroki-Heck type reactions. oup.com The reactivity of these silanes can be compared to other organosilicon compounds; research has shown that the reactivity of silanols in these couplings is comparable to that of fluorosilanes, which are known to be excellent reagents for cross-coupling. oup.com The utility of dimethylphenylsilanol (B1584577) and triethoxy(aryl)silanes has also been demonstrated in direct C-H functionalization reactions of enaminones. researchgate.net These examples underscore the potential of this compound to act as a valuable phenyl-group donor in the construction of complex organic molecules.

| Organosilane Reagent | Coupling Partner | Reaction Type | Catalyst/Activator | Product Type | Reference |

|---|---|---|---|---|---|

| Triethoxy(phenyl)silane | Methoxy substituted aryl mesylate | Hiyama Coupling | Pd(OAc)₂ / XPhos / TBAF | Biaryl | mdpi.com |

| Trimethoxy(phenyl)silane | Aryl chloride | Hiyama Coupling | Pd(OAc)₂ / Ligand / H₂O | Biaryl | mdpi.com |

| Methoxy(dimethyl)(phenyl)silane | Butyl acrylate | Mizoroki-Heck Type | Pd(OAc)₂ | Butyl cinnamate | oup.com |

| Triethoxy(aryl)silanes | Enaminone | Direct C-H Functionalization | Pd(OAc)₂ / CuF₂ | Aryl-substituted enaminone | researchgate.net |

| Trimethoxy(phenyl)silane | Thianthrenium salt | Hiyama-Type Coupling | Pd(tBu₃P)₂ / ⁿBu₄NF | Aryl-substituted product | acs.org |

Utility as a Silylating Agent for Derivatization and Protecting Groups

Silylating agents are indispensable in organic synthesis for the protection of reactive functional groups, such as alcohols, amines, and carboxylic acids. researchgate.netshinetsusilicones.com The introduction of a silyl (B83357) group can increase a molecule's thermal stability and volatility, which is particularly useful for analysis by gas chromatography (GC). researchgate.net The stability of the resulting silyl ether or silylated amine is highly dependent on the steric bulk of the substituents on the silicon atom. shinetsusilicones.com

Alkoxysilanes like this compound can function as silylating agents. shinetsusilicones.com The methoxy group is generally more reactive towards hydrolysis than an ethoxy group, which influences its behavior as a silylating agent. shinetsusilicone-global.com While simple reagents like chlorotrimethylsilane (B32843) are common, more complex silanes offer different levels of stability and reactivity. For instance, trichloro(4-methoxyphenyl)silane is noted for its use as a silylating agent. lookchem.com Furthermore, transition-metal-free methods have been developed for the silylation of aromatic C-H bonds, such as the reaction of anisole (B1667542) with triethylsilane in the presence of a strong base, which forms a (methoxyphenyl)silane derivative. google.comgoogle.com This demonstrates the feasibility of forming C-Si bonds on methoxy-substituted aromatic rings, a process analogous to the reactions that this compound itself might undergo or mediate.

| Silylating Agent/Method | Substrate | Purpose/Reaction | Key Feature | Reference |

|---|---|---|---|---|

| General Silylating Agents | Alcohols, amines, carboxylic acids | Protection of functional groups | Increases stability and solubility in nonpolar solvents. | shinetsusilicones.com |

| Trichloro(4-methoxyphenyl)silane | General substrates | Silylation | A functionalized silylating agent for various chemical reactions. | lookchem.com |

| Triethylsilane / KOt-Bu | Anisole | Aromatic C-H silylation | Transition-metal-free method to form a (methoxyphenyl)silane. | google.comgoogle.com |

| General Silylating Agents | Compounds with polar functional groups | Derivatization for GC analysis | Creates less polar, more volatile, and more thermally stable derivatives. | researchgate.net |

Catalytic Roles of Organosilanes in Chemical Transformations

Homogeneous Catalysis in Hydrosilylation and Other Reactions

Homogeneous catalysis offers high selectivity and activity, with well-defined active sites that are amenable to mechanistic study. uu.nl Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a C=C or C=O), is a prominent example where organosilanes are key reactants in metal-catalyzed processes. scribd.com

A wide range of transition metals, including rhodium, manganese, and molybdenum, have been shown to catalyze hydrosilylation. acs.orgacs.orgrsc.org In many of these systems, the choice of silane is critical. For instance, in the rhodium-catalyzed asymmetric hydrosilylation of ketones, diphenylsilane produced excellent results, whereas phenylsilane and triethylsilane were less effective. acs.org This highlights the sensitivity of the catalytic cycle to the silane's structure. A study on manganese-catalyzed hydrosilylation of alkenes found that reactivity was enhanced by switching from phenylsilane to isopropoxy(phenyl)silane, indicating that the electronic and steric properties of the alkoxy group can favorably influence the catalytic process. acs.org Dioxo-molybdenum(VI) complexes have also been used to catalyze the hydrosilylation of aldehydes and ketones, producing silyl ethers from the reaction of the carbonyl compound with the organosilane. rsc.org The collective findings suggest that this compound could be a highly effective reagent in such homogeneous catalytic systems, offering a balance of reactivity and stability.

| Catalyst | Organosilane | Reaction | Substrate | Key Finding | Reference |

|---|---|---|---|---|---|

| [Rh(nbd)]OTf / P,S-ligand | Diphenylsilane | Asymmetric Hydrosilylation | Prochiral ketones | High yield and enantioselectivity; superior to phenylsilane. | acs.org |

| [Mn(dpm)₃] | Isopropoxy(phenyl)silane | Hydrosilylation | Alkenes | Improved reactivity over phenylsilane. | acs.org |

| Dioxo-molybdenum(VI) complexes | Dimethylphenylsilane (B1631080) | Hydrosilylation | Aldehydes and ketones | Efficient catalysis for the formation of silyl ethers. | rsc.org |

| Co(II) and Co(I) complexes | Phenylsilane | Hydrosilylation | 1-octene, allylbenzene | Efficient hydrosilylation under mild, solvent-free conditions. | researchgate.net |

Heterogeneous Catalysis and Supported Catalysts

While homogeneous catalysts are highly selective, their separation from the reaction mixture can be challenging. uu.nl Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a practical solution, enabling easy catalyst recovery and recycling. A common strategy is the immobilization of a homogeneous catalyst onto a solid support. uu.nl

Research in this area has explored supporting various metal catalysts on materials like polymers, silica (B1680970), and hydroxyapatite (B223615) for reactions involving organosilanes. For example, silver nanoparticles supported on hydroxyapatite have been shown to catalyze the oxidation of phenylsilanes to silanols. scribd.com In the context of C-C coupling, palladium catalysts supported on polymers have been developed and recycled for sequential reactions. uu.nl The development of heterogeneous catalysts for reactions involving alkoxyphenylsilanes is an active area of research. Given the effectiveness of soluble metal complexes with reagents like isopropoxy(phenyl)silane, future work will likely focus on immobilizing these successful catalytic species. This would combine the high reactivity and selectivity observed in homogeneous systems with the practical advantages of heterogeneous catalysis, paving the way for more sustainable and scalable synthetic processes involving reagents like this compound.

Organocatalysis and Metal-Free Systems in Silane Chemistry

The field of silane chemistry is progressively shifting towards more sustainable catalytic methods, with a significant focus on organocatalysis and metal-free systems. These approaches offer alternatives to traditional precious metal catalysts, often providing lower costs, reduced toxicity, and milder reaction conditions. nih.govscienceopen.com While research directly involving this compound is nascent, the principles established for other silanes are broadly applicable.

Metal-free catalysis for reactions involving silanes typically relies on the activation of the Si-H bond (in hydrosilanes) or other silicon-functional groups. Key strategies include:

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as potent organocatalysts for the reduction of carbon dioxide (CO2) using hydrosilanes. nih.gov They activate CO2 to form an NHC-carboxylate adduct, which is then reduced by the silane to products like methanol (B129727). nih.govscienceopen.com This represents the first instance of a metal-free system for the catalytic reduction of CO2 to methanol under ambient conditions. nih.gov

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and a Lewis base can activate silanes for various transformations, including hydrosilylation. nottingham.ac.uk

Brønsted and Lewis Acid Catalysis: Simple acids can activate silanes for reductive processes. For example, Brønsted acids like benzenesulfonic acid, in conjunction with phenylsilane, have been shown to be effective and chemoselective reducing agents for processes like reductive amination. nottingham.ac.uk

Lewis Base Catalysis: Lewis bases can activate hydrosilanes, initiating a hydrogen atom transfer (HAT) process. springernature.com This strategy has been successfully applied to the branch-selective hydrosilylation and polymerization of vinylarenes, where the choice of Lewis base catalyst dictates the reaction outcome. springernature.com

These metal-free systems are pivotal for expanding the synthetic utility of silanes. This compound, while not a hydrosilane, can be involved in reactions where its methoxy group is a reactive site, or it can be a target molecule synthesized via these advanced catalytic routes.

| Catalyst System | Type | Applicable Silane Reaction(s) | Reference(s) |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Hydrosilylation, CO2 Reduction | nih.govscienceopen.com |

| Frustrated Lewis Pairs (FLPs) | Organocatalyst | Hydrosilylation | nottingham.ac.uk |

| Brønsted Acids | Organocatalyst | Reductive Amination | nottingham.ac.uk |

| Lewis Bases | Organocatalyst | Hydrosilylation, Polymerization | springernature.com |

Artificial Metalloenzymes and Biocatalysis Utilizing Silanes

The convergence of biocatalysis and organometallic chemistry has given rise to artificial metalloenzymes (ArMs), which combine the high selectivity and efficiency of enzymes with the broad reaction scope of transition metal catalysts. biorxiv.orgnih.gov This burgeoning field holds promise for developing novel, highly selective transformations involving organosilicon compounds.

The fundamental concept of an ArM involves anchoring a synthetic metal cofactor within a protein scaffold. nih.gov The protein environment can then be fine-tuned through directed evolution to optimize the catalyst's activity and selectivity for a specific, often "new-to-nature," reaction. biorxiv.orgnih.gov This approach has been successfully applied to create highly active and selective metalloenzymes for reactions like carbene insertion. biorxiv.org

Applications relevant to silane chemistry include:

Enantioselective Hydrosilylation: Research has explored the development of artificial metalloenzymes for enantioselective hydrosilylation reactions. unistra.fr By embedding a metal catalyst within a protein, the chiral environment of the active site can induce high stereoselectivity in the addition of a Si-H bond across an unsaturated substrate.

In Vivo Catalysis: Efforts are underway to produce functional ArMs directly within living cells, which would allow for the integration of organometallic catalysis into biochemical pathways. nih.govspringernature.com This could enable the in vivo synthesis of complex molecules using silane reagents.

While specific examples utilizing this compound are not yet prevalent in the literature, the foundational work in ArM-catalyzed hydrosilylation with compounds like phenylsilane demonstrates the potential. unistra.fr Future research could focus on designing ArMs that recognize and transform methoxysilanes, potentially enabling stereoselective reactions at the silicon center or utilizing the compound as a building block in biocatalytic cascades.

Precursors for Advanced Materials

This compound serves as a valuable precursor for a range of advanced materials, owing to the distinct functionalities of its constituent groups. The reactive methoxy group enables covalent bonding and polymerization, while the ethyl and phenyl groups modulate the physical and chemical properties of the final material.

Synthesis of Silicone Polymers and Resins

Methoxysilanes are fundamental building blocks in the synthesis of silicone polymers and resins. researchgate.net The synthesis generally involves the hydrolysis and condensation of the methoxy groups. In this process, the Si-OCH3 bond is cleaved by water to form a reactive silanol (B1196071) group (Si-OH), which then condenses with another silanol or methoxy group to form a stable siloxane (Si-O-Si) bond, the backbone of all silicones.

This compound can be incorporated into silicone polymers in several ways:

As a chain terminator or modifier: Its single methoxy group means it can react at the end of a growing polymer chain, controlling the molecular weight.

As a co-monomer: When copolymerized with di- or tri-functional silanes (e.g., dimethyldimethoxysilane), it introduces diethylphenylsilyl units into the polymer structure.

The incorporation of the phenyl group is particularly significant, as it is known to enhance the thermal stability, radiation resistance, and refractive index of silicone materials. sinosil.com The ethyl groups contribute to flexibility and solubility. Consequently, polymers synthesized using this compound are candidates for high-performance applications such as thermally resistant encapsulants for light-emitting diodes (LEDs). sinosil.com

Precursors for Thin Film Deposition (e.g., SiCx:H films)

Amorphous hydrogenated silicon carbide (SiCx:H) and related films (SiCxNy:H, SiCxOy:H) are advanced materials with applications in microelectronics, protective coatings, and optics. Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a common technique for producing these films, utilizing volatile organosilicon compounds as precursors. mdpi.comresearchgate.net

The choice of precursor is critical as its chemical structure influences the composition and properties of the deposited film. mdpi.com Researchers have used various organosilicon precursors, including tetramethylsilane (B1202638) (TMS) and phenyl-containing silanes, to deposit SiC:H and SiCN:H films. mdpi.commdpi.com

This compound, as a volatile organosilicon compound, is a potential precursor for PECVD. Its molecular structure contains all the necessary elements (Si, C, H, and O) to deposit films such as hydrogenated silicon oxycarbide (SiCxOy:H). Under plasma conditions, the precursor molecule fragments, and these fragments deposit on a substrate to form a thin, amorphous film. The retention of certain bonds from the precursor, such as Si-C, can be controlled by using mild plasma conditions. mdpi.com The inclusion of phenyl groups from the precursor could potentially enhance the thermal stability of the resulting films.

Surface Treatment Agents

Alkoxysilanes are widely used as surface treatment agents to modify the properties of various substrates, including glass, metals, and inorganic fillers. acs.orgtuhh.demade-in-china.com The process, known as silanization, forms a durable, covalent bond between the silane and the substrate. nih.gov

The mechanism involves two key steps:

Hydrolysis: The methoxy group of this compound reacts with trace amounts of water to form a reactive silanol group (Si-OH). acs.org

Condensation: The silanol group condenses with hydroxyl (-OH) groups present on the surface of the substrate, forming a stable Si-O-Substrate covalent bond. acs.org Neighboring silanol groups can also self-condense to form a cross-linked siloxane network on the surface.

After bonding, the diethyl and phenyl groups are oriented away from the surface, creating a new interface with tailored properties. The phenyl group, in particular, can impart hydrophobicity and alter the surface energy. This makes this compound a candidate for applications such as creating water-repellent coatings, improving the dispersion of inorganic fillers in polymer composites, and acting as an adhesion promoter between organic resins and inorganic substrates. made-in-china.comalfa-chemistry.com

| Application Area | Role of this compound | Key Functional Group(s) | Resulting Material/Effect |

| Silicone Polymers | Co-monomer / Chain modifier | Methoxy (for polymerization) | Enhanced thermal stability, controlled molecular weight |

| Thin Film Deposition | Vapor Precursor | Methoxy, Phenyl, Ethyl | SiCxOy:H thin films with tailored properties |

| Surface Treatment | Coupling Agent / Modifier | Methoxy (for surface bonding) | Hydrophobic surfaces, improved adhesion/dispersion |

Q & A

Basic: What are the key safety considerations when handling Diethyl(methoxy)phenylsilane in laboratory settings?

Answer:

this compound, like other organosilanes, requires stringent safety protocols. Based on analogous silane safety data (e.g., phenylsilane in ), key considerations include:

- Flammability: Highly flammable liquid; avoid open flames, sparks, and static discharge. Use inert atmospheres (N₂/Ar) for storage and reactions .

- Personal Protection: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to minimize inhalation risks .

- Storage: Store in airtight containers under inert gas at temperatures below 25°C. Incompatible with strong oxidizers and acids .

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.